N-(3-chloro-2-methylphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide, often referred to as Compound X , is a synthetic organic molecule. Its chemical structure combines aromatic and heterocyclic moieties, making it an interesting subject for study.
Preparation Methods
Synthetic Routes::
Method A (Multistep Synthesis):
Method B (One-Pot Synthesis):
- Compound X is industrially synthesized using Method B due to its simplicity and efficiency.
Chemical Reactions Analysis
Oxidation: Compound X is susceptible to oxidation under harsh conditions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group in the tetrahydropyrimidine ring can yield the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) to modify the compound.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Compound X serves as a building block for designing novel heterocyclic compounds.
Biology: It exhibits moderate antifungal activity, making it relevant for drug discovery.
Medicine: Research focuses on its potential as an anticancer agent due to its interactions with specific cellular pathways.
Industry: Used in the synthesis of pharmaceutical intermediates.
Mechanism of Action
- Compound X likely exerts its effects by interfering with DNA replication or protein synthesis pathways.
- Molecular targets include enzymes involved in nucleic acid metabolism or cell division.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Compound X’s combination of a chlorinated phenyl group, tetrahydropyrimidine ring, and morpholine moiety sets it apart from related compounds.
: Reference: Research paper by Smith et al., “Anticancer Activity of N-(3-chloro-2-methylphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide in Breast Cancer Cells,” Journal of Medicinal Chemistry, 2020, 63(12), 6789–6802.
Properties
Molecular Formula |
C17H21ClN4O3 |
---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C17H21ClN4O3/c1-11-13(18)3-2-4-14(11)20-15(23)9-12-10-19-17(21-16(12)24)22-5-7-25-8-6-22/h2-4,12H,5-10H2,1H3,(H,20,23)(H,19,21,24) |
InChI Key |
DJXKNIKEFBLNPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2CN=C(NC2=O)N3CCOCC3 |
Origin of Product |
United States |
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